molecular formula C22H22N4O3 B2693547 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105222-11-4

3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2693547
CAS No.: 1105222-11-4
M. Wt: 390.443
InChI Key: AYQXIPJKUWPTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core, which is a structure widely recognized for its diverse applications in medicinal chemistry. The inclusion of an oxadiazole moiety and an isobutyl group enhances its chemical uniqueness and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the quinazoline derivative. Typical steps may include:

  • Formation of the Oxadiazole Ring:

    • Reagents: p-Tolyl hydrazine and an appropriate carboxylic acid derivative.

    • Conditions: Cyclodehydration under acidic or basic conditions, often involving a dehydrating agent like phosphorus oxychloride.

  • Coupling with Quinazoline:

    • Reagents: Quinazoline-2,4-dione derivative with a suitable leaving group.

    • Conditions: Heating with a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial-scale production may employ streamlined processes for efficiency and cost-effectiveness. Steps include:

  • Optimized Reactions: Using continuous flow reactors to minimize reaction time and improve yield.

  • Purification Techniques: Employing chromatography or recrystallization for product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: Halogenation reactions can occur using halogens (chlorine, bromine).

Common Reagents and Conditions

  • Oxidation: Mild oxidizing agents to prevent over-oxidation.

  • Reduction: Catalytic hydrogenation at atmospheric pressure.

  • Substitution: Reactions conducted in inert atmospheres to avoid side reactions.

Major Products

Products vary based on the reaction; for instance, oxidation may yield quinazoline derivatives with hydroxyl or carboxyl functional groups, while reduction often produces amines.

Scientific Research Applications

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigating its role as a biochemical probe.

  • Industry: Used in developing materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Targets: Often interacts with cellular enzymes or receptors, modulating their activity.

  • Pathways: Can influence biochemical pathways by inhibiting or activating key proteins involved in disease processes.

Comparison with Similar Compounds

Similar compounds include those with the quinazoline or oxadiazole scaffolds. Unique aspects of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione include:

  • Structural Features: Combination of functional groups that impart unique reactivity and biological activity.

  • Chemical Behavior: Distinctive reaction profiles compared to other quinazoline derivatives.

Similar Compounds

  • Quinazoline-4(3H)-ones

  • 1,2,4-Oxadiazole derivatives

  • p-Tolyl-substituted heterocycles

Hope this gives you a comprehensive overview of this fascinating compound. Anything more specific you'd like to dive into?

Properties

IUPAC Name

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXIPJKUWPTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.